Morin dihydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Morin dihydrate can be synthesized through various methods, including the extraction from natural sources such as Maclura pomifera, Maclura tinctoria, and Psidium guajava . The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification steps such as crystallization or chromatography.
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of plant materials followed by chemical synthesis to enhance purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Morin dihydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroflavonols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products: The major products formed from these reactions include various morin derivatives, which have been studied for their enhanced biological activities .
Scientific Research Applications
Morin dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: Used in the formulation of dietary supplements and as a natural colorant in food and cosmetics.
Mechanism of Action
Morin dihydrate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the mitochondrial pathway and inhibits cell proliferation by regulating the PI3K/Akt and MAPK signaling pathways.
Comparison with Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
- Luteolin
Morin dihydrate stands out due to its unique combination of hydroxyl groups, which contribute to its potent biological activities and make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKYFNHIADTEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040776 | |
Record name | Morin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654055-01-3, 6472-38-4 | |
Record name | Morin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morin AR | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.